2,3-Dithiaspiro[4.5]decane
Description
Significance of Spirocyclic Systems in Organic Chemistry
Spirocyclic systems, characterized by two rings connected through a single common atom, are prominent features in a multitude of natural products and pharmacologically active molecules. rsc.org Their inherent three-dimensionality allows for the precise spatial arrangement of functional groups, a critical factor for effective interaction with biological targets such as proteins. rsc.org This rigid, well-defined conformational nature, especially in systems with smaller rings, provides a significant advantage in structure-based drug design. rsc.org The introduction of a spiro center increases the fraction of sp3 hybridized carbons (Fsp3), a parameter often correlated with higher success rates in clinical drug development due to enhanced molecular complexity and shape. researchgate.net Furthermore, spirocyclic scaffolds can modulate key physicochemical properties like aqueous solubility and metabolic stability, making them attractive targets in medicinal chemistry. researchgate.net
Overview of 2,3-Dithiaspiro[4.5]decane as a Research Target and Unique Chemical Scaffold
This compound is a spiro compound featuring a cyclohexane (B81311) ring fused to a 1,2-dithiolane (B1197483) ring at a single carbon atom. ontosight.ai Its molecular formula is C8H14S2, and it has a molecular weight of approximately 174.32 g/mol . epa.gov This unique combination of a spirocyclic system and a vicinal disulfide linkage makes it a fascinating research target. The strained five-membered dithiolane ring suggests a particular reactivity profile, while the cyclohexane moiety provides a stable, three-dimensional anchor.
One of the noted synthetic routes to this compound involves the reaction of 1,4-dibromobutane (B41627) with sodium sulfide. ontosight.ai Its primary documented application lies in materials science, where it has been utilized as a monomer in the synthesis of novel polythioethers. ontosight.ai This highlights its potential as a versatile chemical scaffold, providing a rigid and geometrically defined core from which to build more complex molecular structures. The presence of the disulfide bond also opens up possibilities for dynamic covalent chemistry and redox-responsive materials.
| Property | Value |
| Molecular Formula | C8H14S2 |
| Molecular Weight | 174.32 g/mol |
| CAS Number | 176-72-7 |
| Predicted Physicochemical Properties | Value |
| XlogP | 2.9 |
| Hydrogen Bond Donor Count | 0 |
| Hydrogen Bond Acceptor Count | 2 |
| Rotatable Bond Count | 0 |
| Exact Mass | 174.05369279 |
| Monoisotopic Mass | 174.05369279 |
| Topological Polar Surface Area | 50.6 Ų |
| Heavy Atom Count | 10 |
Note: The physicochemical properties listed above are predicted values.
Structure
3D Structure
Properties
CAS No. |
176-72-7 |
|---|---|
Molecular Formula |
C8H14S2 |
Molecular Weight |
174.3 g/mol |
IUPAC Name |
2,3-dithiaspiro[4.5]decane |
InChI |
InChI=1S/C8H14S2/c1-2-4-8(5-3-1)6-9-10-7-8/h1-7H2 |
InChI Key |
HAXVUMKRJJJVDO-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(CC1)CSSC2 |
Origin of Product |
United States |
Chemical Reactivity and Transformative Reactions of 2,3 Dithiaspiro 4.5 Decane
Reactivity of the Dithia Linkage within the Spiro System
The disulfide bond is the most reactive functional group within the 2,3-Dithiaspiro[4.5]decane molecule. This S-S bond is susceptible to both reduction and oxidation, reactions characteristic of disulfides.
Reductive Cleavage: The dithia linkage can be cleaved by various reducing agents. This reaction breaks the S-S bond and opens the five-membered ring to yield a dithiol, specifically cyclohexane-1,1-dithiol. This transformation is fundamental in applications where the spiro compound is used as a protecting group for the ketone functionality of cyclohexane (B81311), which can be regenerated from the dithiol.
Oxidation: Conversely, the sulfur atoms can be oxidized to various oxidation states using appropriate oxidizing agents. Mild oxidation can lead to the formation of thiosulfinates (monoxides) and thiosulfonates (dioxides). More potent oxidation can cleave the S-S bond and lead to the formation of sulfonic acids.
The reactivity of this linkage is central to its role in materials science, particularly in polymer chemistry where ring-opening reactions are utilized.
Transformations Involving the Cyclohexane Moiety of the Spirodecane System
While the dithia linkage is often the primary site of reactivity, the cyclohexane portion of this compound can also undergo chemical modification. These transformations allow for the synthesis of substituted spiro compounds where the dithiolane ring remains intact.
A representative strategy involves using a substituted cyclohexane as a precursor for building the spiro system. For instance, the synthesis of 9,9-dimethylspiro[4.5]decan-7-one demonstrates how the cyclohexane ring can be constructed and functionalized prior to or during the formation of the spirocycle. orgsyn.org This approach involves the reaction of a bis(nucleophile) with a geminal bis(electrophile) acceptor on the cyclohexane ring, a method that forms both carbon-carbon bonds of the new ring in a single step. orgsyn.org
Table 1: Synthesis of a Functionalized Spiro[4.5]decane System
| Reactant A | Reactant B | Product | Reaction Type |
|---|
This table illustrates a synthetic route where the cyclohexane ring is the site of transformation, leading to a functionalized spiro[4.5]decane core structure. orgsyn.org
Application of this compound and its Analogues as Synthons in Organic Synthesis
The unique three-dimensional structure and defined reactive sites of this compound and its analogues make them valuable building blocks, or synthons, for constructing more elaborate molecules.
This compound has been identified as a monomer for the synthesis of novel polythioethers. ontosight.ai The polymerization process typically involves the ring-opening of the dithiolane moiety. This reaction leverages the reactivity of the disulfide bond, which can be cleaved to initiate polymerization, resulting in linear polymers containing repeating thioether units. These polythioethers are of interest in materials science for their unique optical and physical properties. ontosight.ai
Cycloaddition reactions are powerful tools for constructing cyclic compounds, and spiro systems can participate in these transformations to build molecular complexity. The [3+3] cycloaddition, which combines two three-atom fragments to form a six-membered ring, is a notable strategy for synthesizing a wide variety of heterocyclic compounds. nih.govst-andrews.ac.uk This stepwise process often involves the reaction of a catalytically generated reactive dipolar intermediate with a stable dipole. nih.gov
While specific examples involving this compound in [3+3] cycloadditions are not extensively documented, the methodology has been successfully applied to other spirocyclic systems. For example, a highly diastereo- and enantioselective [3+3] cycloaddition has been developed using spirocyclopropyl oxindoles and nitrones. nih.gov This demonstrates the principle of using a spiro-center to direct the formation of new, complex, and optically active cyclic systems. nih.gov Other cycloadditions, such as the [3+2] cycloaddition to create 2-amino-spiro[4.5]decane-6-ones, further highlight the utility of the spiro[4.5]decane skeleton in these powerful ring-forming reactions. mdpi.com
The spiro[4.5]decane framework is a "privileged scaffold" in medicinal chemistry, serving as the core for numerous biologically active compounds. Analogues of this compound are frequently used as starting materials for creating complex molecular architectures.
For example, derivatives of 1,3-diazaspiro[4.5]decane-2,4-dithione have been elaborated into complex spiro-benzodiazepine structures through a series of reactions involving acylation and subsequent condensation with benzene-1,2-diamine. mdpi.com Similarly, research into potent and selective 5-HT₁ₐ receptor agonists has led to the synthesis of various 1,4-dithiaspiro[4.5]decane derivatives, underscoring the value of this scaffold in drug discovery. nih.govunimore.it These examples show that the foundational spiro structure can be systematically modified to produce diverse and intricate molecules with significant biological functions.
Table 2: Examples of Complex Scaffolds from Spiro[4.5]decane Analogues
| Starting Spiro System | Resulting Complex Scaffold | Field of Interest |
|---|---|---|
| 8-Propyl-1,3-diazaspiro[4.5]decane-2,4-dithione | 4-(8-Propyl-2,4-dithioxo-1,3-diazaspiro[4.5]decan-3-yl)spiro[1,5-dihydro-1,5-benzodiazepine-2,3′-indoline]-2′-one | Heterocyclic Synthesis |
| 1,4-Dithiaspiro[4.5]decane derivatives | Potent 5-HT₁ₐ receptor agonists | Medicinal Chemistry |
This table summarizes how different spiro[4.5]decane analogues are used as starting points to build complex molecules for various scientific applications. mdpi.commdpi.comnih.gov
Spectroscopic Characterization and Advanced Structural Elucidation of 2,3 Dithiaspiro 4.5 Decane
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of 2,3-dithiaspiro[4.5]decane. While specific experimental spectra are not widely available in public databases, the expected chemical shifts and signal patterns can be accurately predicted based on the molecule's distinct structural features.
The ¹H NMR spectrum of this compound is expected to show signals corresponding to the protons on the dithiolane and cyclohexane (B81311) rings. The dithiolane ring contains a single methylene group (C1-H₂) adjacent to the spiro center, and its two protons are chemically equivalent, expected to produce a singlet. The cyclohexane ring has three distinct sets of methylene protons at the C6/C10, C7/C9, and C8 positions. Due to the rigid spirocyclic structure, these protons would likely appear as complex, overlapping multiplets.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |
|---|---|---|
| C4-H₂ | 3.0 - 3.4 | Singlet (s) |
| C6-H₂, C10-H₂ | 1.5 - 1.8 | Multiplet (m) |
| C7-H₂, C9-H₂ | 1.5 - 1.8 | Multiplet (m) |
Note: Predicted values are based on standard chemical shift ranges for similar structural motifs.
The proton-decoupled ¹³C NMR spectrum is expected to display five distinct signals, corresponding to the five unique carbon environments in the symmetric structure of this compound. The key signals include the spiro carbon (C5), which is quaternary and typically shows a weaker signal, the carbon of the dithiolane ring (C4), and the three distinct carbons of the cyclohexane ring (C6/C10, C7/C9, and C8). The chemical shifts are influenced by the proximity to the electronegative sulfur atoms.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C4 | 40 - 50 |
| C5 (Spiro) | 55 - 70 |
| C6, C10 | 35 - 45 |
| C7, C9 | 25 - 35 |
Note: Predicted values are based on standard chemical shift ranges for similar structural motifs.
Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis
Mass spectrometry is used to determine the molecular weight and elemental composition of this compound and to gain structural insights through the analysis of its fragmentation patterns.
In EI-MS, the molecular ion (M⁺˙) of this compound would be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight (approximately 174 amu). The fragmentation is expected to proceed through several characteristic pathways, primarily involving the cleavage of the dithiolane ring due to the relative weakness of C-S bonds and the stability of resulting fragments.
Key predicted fragmentation pathways include:
Loss of sulfur-containing fragments: Cleavage of C-S bonds could lead to the loss of S, S₂, or small thio-fragments.
Cleavage of the dithiolane ring: A common pathway would be the retro-[2+2] cycloreversion of the dithiolane ring, potentially leading to the loss of thioformaldehyde (CH₂S) or related species.
Fragmentation of the cyclohexane ring: The cyclohexane ring can undergo cleavage to produce characteristic hydrocarbon fragments, similar to the fragmentation observed for spiro[4.5]decane itself, which shows major fragments at m/z 96, 81, and 67. nih.govnist.gov
Table 3: Predicted Key Fragment Ions in the EI-MS of this compound
| m/z Value (Predicted) | Possible Fragment Identity |
|---|---|
| 174 | [C₈H₁₄S₂]⁺˙ (Molecular Ion) |
| 142 | [M - S]⁺˙ |
| 110 | [M - S₂]⁺˙ |
| 97 | [C₆H₉S]⁺ |
HRMS provides a highly accurate mass measurement of the molecular ion, which serves to confirm the elemental composition of the compound. For this compound, the exact mass is a critical piece of identifying data. The calculated monoisotopic mass for the molecular formula C₈H₁₄S₂ is 174.0537 Da. uni.lu An experimental HRMS measurement yielding a value very close to this theoretical mass would unambiguously confirm the compound's chemical formula.
Ion mobility-mass spectrometry allows for the measurement of a molecule's collision cross section (CCS), which is a measure of its size and shape in the gas phase. While experimental data is limited, predicted CCS values can be calculated for different ionized forms (adducts) of this compound. This data is valuable for distinguishing it from isomers and for its identification in complex mixtures.
Table 4: Predicted Collision Cross Section (CCS) Values for this compound Adducts uni.lu
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]⁺ | 175.06098 | 135.9 |
| [M+Na]⁺ | 197.04292 | 141.7 |
| [M-H]⁻ | 173.04642 | 140.4 |
| [M+NH₄]⁺ | 192.08752 | 160.5 |
| [M+K]⁺ | 213.01686 | 139.1 |
Data calculated using CCSbase. uni.lu
Vibrational Spectroscopy for Functional Group Identification
Vibrational spectroscopy is a powerful non-destructive technique that provides information about the functional groups present in a molecule by measuring the vibrations of its bonds.
Fourier-Transform Infrared (FTIR) Spectroscopy
Fourier-Transform Infrared (FTIR) spectroscopy measures the absorption of infrared radiation by a sample, which causes molecular bonds to vibrate at specific frequencies. These frequencies are characteristic of the types of bonds and functional groups present. For this compound, FTIR spectroscopy is instrumental in identifying the key functional groups, particularly the carbon-sulfur (C-S) and disulfide (S-S) bonds that define its structure.
Table 1: Characteristic FTIR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| Disulfide | S-S stretch | 500 - 540 | Weak |
| Carbon-Sulfur | C-S stretch | 600 - 800 | Medium |
| Alkane C-H | Stretch | 2850 - 2960 | Strong |
| Alkane C-H | Bend | 1350 - 1470 | Medium |
X-ray Crystallographic Analysis for Solid-State Structure Determination
X-ray crystallography is an unparalleled technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. By diffracting a beam of X-rays off a single crystal of this compound, it is possible to generate a detailed electron density map, from which the atomic positions, bond lengths, bond angles, and torsional angles can be determined with high accuracy.
This technique would provide definitive proof of the spirocyclic structure, showing the single carbon atom shared between the cyclohexane and the 1,2-dithiolane (B1197483) rings. Crucially, it would also reveal the conformation of both rings and the stereochemistry at the spiro center. For the 1,2-dithiolane ring, the C-S and S-S bond lengths and the C-S-S and S-S-C dihedral angles are of particular interest as they provide insight into the ring strain and the nature of the disulfide bond.
Table 2: Hypothetical Crystallographic Data for this compound
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | Value |
| b (Å) | Value |
| c (Å) | Value |
| β (°) | Value |
| Volume (ų) | Value |
| Z | 4 |
| Calculated Density (g/cm³) | Value |
Note: The values in this table are hypothetical and would need to be determined experimentally.
Chromatographic Techniques for Purity Assessment and Stereoisomer Resolution
Chromatographic techniques are essential for separating the components of a mixture and are widely used for purity assessment and the resolution of stereoisomers.
Enantioselective High-Performance Liquid Chromatography (HPLC) for Chiral Resolution and Absolute Configuration Assignment
This compound possesses a chiral spiro center, meaning it can exist as a pair of non-superimposable mirror images called enantiomers. Enantioselective High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating these enantiomers. This is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.
The choice of the CSP is critical for achieving good separation. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are often effective for a wide range of chiral compounds. The mobile phase, typically a mixture of a non-polar solvent like hexane and a polar modifier like isopropanol, is optimized to achieve the best resolution. By comparing the retention times of the sample with those of known standards, the enantiomeric excess (ee) of a sample can be determined. Furthermore, by coupling the HPLC system with a chiroptical detector, such as a circular dichroism (CD) detector, it may be possible to assign the absolute configuration of the separated enantiomers.
Table 3: Illustrative Conditions for Enantioselective HPLC of this compound
| Parameter | Condition |
| Column | Chiralpak AD-H (or similar polysaccharide-based CSP) |
| Mobile Phase | Hexane/Isopropanol (90:10, v/v) |
| Flow Rate | 1.0 mL/min |
| Temperature | 25 °C |
| Detection | UV at 220 nm |
Liquid Chromatography-Mass Spectrometry (LC-MS) Applications
Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the sensitive and selective detection capabilities of mass spectrometry. For this compound, LC-MS is a valuable tool for confirming the molecular weight of the compound and for identifying and quantifying impurities.
In LC-MS analysis, the compound is first separated from any impurities on an HPLC column. The eluent from the column is then introduced into the mass spectrometer, where the molecules are ionized and their mass-to-charge ratio (m/z) is measured. For this compound (C₈H₁₄S₂), the expected molecular weight is approximately 174.05 g/mol . In positive ion mode, one would expect to see a prominent ion corresponding to the protonated molecule [M+H]⁺ at an m/z of approximately 175.06. Tandem mass spectrometry (MS/MS) can be used to fragment the molecular ion, providing further structural information based on the fragmentation pattern. This can be particularly useful for distinguishing it from structural isomers.
Table 4: Predicted LC-MS Data for this compound
| Adduct | m/z (Predicted) |
| [M+H]⁺ | 175.06098 |
| [M+Na]⁺ | 197.04292 |
| [M-H]⁻ | 173.04642 |
| [M+NH₄]⁺ | 192.08752 |
| [M+K]⁺ | 213.01686 |
Theoretical and Computational Chemistry Studies on 2,3 Dithiaspiro 4.5 Decane
Molecular Modeling and Docking Simulations for Interaction Prediction
Molecular modeling and docking simulations are powerful computational tools to predict how a molecule like 2,3-dithiaspiro[4.5]decane might interact with biological targets. These methods provide insights into the potential binding modes and affinities, guiding the design of new therapeutic agents.
Ligand-Protein Interaction Analysis and Binding Mode Prediction (e.g., 5-HT1AR and Sigma Receptor Interactions)
While direct molecular docking studies specifically on this compound with the 5-HT1A and sigma receptors are not extensively documented in publicly available literature, research on analogous spirocyclic compounds provides a strong rationale for investigating such interactions. For instance, studies on derivatives of 1,4-dithiaspiro[4.5]decane have demonstrated their potential as potent and selective 5-HT1A receptor agonists. unimore.itnih.gov These findings suggest that the dithiaspiro[4.5]decane scaffold can be favorably accommodated within the binding pocket of the 5-HT1A receptor.
Computational docking simulations for derivatives of related spiro compounds have been instrumental in understanding their structure-activity relationships. These studies typically involve building a homology model of the receptor, if a crystal structure is not available, and then using docking algorithms to predict the most likely binding poses of the ligand. nih.govbiorxiv.org Key interactions often involve hydrogen bonds, hydrophobic interactions, and shape complementarity between the ligand and amino acid residues in the receptor's binding site.
For this compound, it is hypothesized that the spirocyclic core would provide a rigid framework that could orient functional groups for optimal interaction with receptor targets. The sulfur atoms could also participate in specific interactions, such as hydrogen bonding or interactions with metallic cofactors, within the binding pocket. The sigma receptor, known for its promiscuity and ability to bind a wide range of chemical scaffolds, would also be a plausible target for exploration with this compound and its derivatives.
A hypothetical docking study of this compound into the 5-HT1A receptor might reveal interactions similar to those observed for other spirocyclic ligands, as outlined in the table below.
| Receptor | Potential Interacting Residues | Type of Interaction | Significance |
| 5-HT1A | Aspartic Acid (Asp) | Ionic/Hydrogen Bond | Anchors the ligand in the binding pocket. |
| 5-HT1A | Phenylalanine (Phe), Tryptophan (Trp) | π-π Stacking | Stabilizes the aromatic portions of a derivatized ligand. |
| 5-HT1A | Serine (Ser), Threonine (Thr) | Hydrogen Bond | Orients the ligand and contributes to binding affinity. |
| Sigma | Tyrosine (Tyr), Tryptophan (Trp) | Hydrophobic/Aromatic | Key for the binding of many sigma receptor ligands. |
| Sigma | Glutamic Acid (Glu) | Hydrogen Bond | Potential interaction with protonated amine derivatives. |
Conformational Analysis of the Spiro System
The conformational flexibility of the this compound system is a critical factor in its ability to bind to a receptor. The spiro linkage introduces significant conformational constraints, while the cyclohexane (B81311) and dithiolane rings retain some degree of flexibility. Conformational analysis of related spiro-bis-dithiepins has highlighted the complexity of such systems, where multiple stable conformers can exist with small energy differences between them. nih.gov
For this compound, the cyclohexane ring can adopt chair, boat, and twist-boat conformations, with the chair form being the most stable. The five-membered dithiolane ring is expected to exist in an envelope or twist conformation. The relative orientation of these two rings is fixed by the spiro center. Computational methods, such as molecular mechanics and quantum chemistry calculations, can be employed to determine the preferred conformations and the energy barriers between them. Understanding the conformational landscape is essential, as the bioactive conformation that binds to a receptor may not be the lowest energy conformation in solution.
Homology Modeling and Molecular Dynamics Simulations
In the absence of experimentally determined structures for receptors like 5-HT1A and the sigma receptor, homology modeling is a valuable technique to generate a three-dimensional model based on the known structure of a related protein. nih.gov These models, while not as precise as experimental structures, can be used for initial docking studies and to generate hypotheses about ligand binding.
Molecular dynamics (MD) simulations can then be used to refine the homology model and to study the dynamic behavior of the ligand-receptor complex over time. rsc.org MD simulations provide a more realistic representation of the biological environment by including solvent molecules and allowing the protein and ligand to move and flex. These simulations can reveal important information about the stability of the binding pose, the role of specific water molecules in the binding site, and the conformational changes that may occur upon ligand binding. For a flexible molecule like this compound, MD simulations would be crucial for exploring its conformational space within the receptor's binding pocket and identifying the most stable binding modes.
Quantum Chemical Calculations for Electronic Structure and Bonding
Quantum chemical calculations provide fundamental insights into the electronic structure and bonding of molecules, which are essential for understanding their reactivity and physical properties.
Electronic Structure Characterization of the Dithiaspiro[4.5]decane Moiety
The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are particularly important, as they determine the molecule's reactivity in chemical reactions. For the dithiaspiro moiety, the HOMO is likely to be localized on the sulfur atoms, specifically the lone pairs of electrons, making them susceptible to electrophilic attack and oxidation. The LUMO, on the other hand, would indicate the regions of the molecule that are most likely to accept electrons.
Bonding Characteristics of Sulfur within the Spiro System (e.g., Hypervalency Considerations)
The bonding of sulfur in the this compound system is primarily characterized by single C-S and S-S bonds. Unlike some organosulfur compounds where sulfur can exhibit hypervalency (expanding its valence shell beyond eight electrons), the sulfur atoms in this dithiolane ring are divalent. msu.edu However, the proximity of the two sulfur atoms and the ring strain of the five-membered ring can influence the bond lengths and angles compared to acyclic disulfides.
Quantum chemical calculations can provide precise information on these geometric parameters. Furthermore, these calculations can shed light on the nature of the S-S bond, which is a key feature of this molecule. The disulfide bond is known to have a specific dihedral angle that minimizes lone pair repulsion, and this will be influenced by the constraints of the five-membered ring. While hypervalency is not a primary consideration for the ground state of this compound, it could become relevant in excited states or in the context of its oxidation products, such as sulfoxides or sulfones. msu.edu
A summary of theoretical bond parameters for the dithiolane ring in a related system is presented in the table below, which could serve as an estimate for this compound.
| Bond | Typical Bond Length (Å) | **Typical Bond Angle (°) ** | Note |
| C-S | 1.81 - 1.83 | ||
| S-S | 2.04 - 2.06 | ||
| C-S-S | 98 - 102 | ||
| C-S-C | 90 - 95 | Angle within the five-membered ring. |
Prediction of Molecular Properties and Structural Stability (e.g., ADME Properties)
Theoretical and computational chemistry provides powerful tools for predicting the molecular properties and structural stability of chemical compounds like this compound before they are even synthesized. These in silico methods are crucial in fields like drug discovery and materials science for screening candidates and reducing the time and cost of experimental work. researchgate.net Predictions encompass fundamental physicochemical properties as well as complex pharmacokinetic profiles known as ADME (Absorption, Distribution, Metabolism, and Excretion).
Predicted Physicochemical Properties
Computational models can estimate a range of molecular descriptors that are fundamental to a compound's behavior. For this compound, several key properties have been predicted and are available through public chemical databases. These descriptors are calculated based on the compound's two-dimensional structure and provide insight into its likely physical and chemical characteristics.
Table 1: Predicted Physicochemical and Structural Identifiers for this compound
| Property | Value |
|---|---|
| Molecular Formula | C₈H₁₄S₂ |
| Monoisotopic Mass | 174.0537 Da |
| XlogP (predicted) | 2.9 |
| SMILES | C1CCC2(CC1)CSSC2 |
| InChI | InChI=1S/C8H14S2/c1-2-4-8(5-3-1)6-9-10-7-8/h1-7H2 |
Data sourced from PubChemLite. unimore.it
The XlogP value, a measure of lipophilicity, suggests how the compound might partition between fatty and aqueous environments, which is a critical factor in its pharmacokinetic profile. nih.gov
Structural Stability and Conformation
The stability of a molecule is a cornerstone of its potential utility. Quantum chemical calculations can be employed to determine the most stable three-dimensional arrangement of a molecule's atoms. nih.govyoutube.com For a spiro compound like this compound, computational methods can analyze the strain and energetics of its fused-ring system. While specific peer-reviewed stability analyses on this compound are not prevalent, the principles of computational chemistry allow for such predictions. Methods like Density Functional Theory (DFT) or ab initio calculations could be used to optimize the geometry, calculate vibrational frequencies, and determine the relative energies of different conformers, thus predicting its most stable form. nih.gov
Molecular dynamics (MD) simulations offer another avenue for assessing structural stability by simulating the movement of atoms over time. nih.govnih.gov This technique can reveal how the molecule behaves in different environments, such as in solution, and can help identify stable conformations and potential degradation pathways. nih.govresearchgate.net
ADME Profile Prediction
In modern drug development, predicting the ADME properties of a compound is a critical early-stage step to avoid costly late-stage failures. researchgate.netnih.gov These predictions are made using a variety of computational models, including quantitative structure-activity relationship (QSAR) models and machine learning algorithms trained on large datasets of known compounds. uniroma1.itmdpi.com
Absorption: Including intestinal absorption and cell permeability (e.g., Caco-2).
Distribution: Such as plasma protein binding and BBB penetration.
Metabolism: Predicting which cytochrome P450 (CYP) enzymes are likely to metabolize the compound.
Excretion: Estimating the route and rate of elimination from the body.
Further computational analysis can be performed to predict a compound's interaction with transport proteins and its potential for toxicity. nih.gov
Predicted Collision Cross Section
Advanced computational techniques can also predict properties relevant to analytical chemistry. The predicted collision cross section (CCS) is a measure of the ion's size and shape in the gas phase, which is valuable for identification in techniques like ion mobility-mass spectrometry.
Table 2: Predicted Collision Cross Section (CCS) for this compound Adducts
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]⁺ | 175.06098 | 135.9 |
| [M+Na]⁺ | 197.04292 | 141.7 |
| [M-H]⁻ | 173.04642 | 140.4 |
| [M+NH₄]⁺ | 192.08752 | 160.5 |
| [M+K]⁺ | 213.01686 | 139.1 |
| [M]⁺ | 174.05315 | 131.2 |
Note: m/z is the mass-to-charge ratio. Data predicted using CCSbase and sourced from PubChemLite. unimore.it
These predicted values serve as a reference library for identifying this compound in complex mixtures without needing a physical standard, showcasing the predictive power of computational chemistry.
Mechanistic Investigations of Dithiaspiro 4.5 Decane Derivatives in Biological Contexts: Implications for 2,3 Dithiaspiro 4.5 Decane
Ligand Design Strategies Based on the Dithiaspiro[4.5]decane Framework
The design of ligands based on novel scaffolds is a cornerstone of modern drug discovery, aiming to create molecules with high affinity and selectivity for their biological targets. escholarship.orgnih.gov The rigid structure of the dithiaspiro[4.5]decane framework presents a potentially valuable scaffold for constraining the conformation of a ligand, which can lead to more specific interactions with a receptor's binding site.
The development of chemical probes is essential for elucidating the function of biological targets and for the validation of new therapeutic strategies. A chemical probe is a small molecule designed to selectively interact with a specific protein or other biomolecule, allowing for the study of its role in cellular processes. While the dithiaspiro[4.5]decane skeleton holds theoretical promise as a core structure for such probes, there is currently no specific research available detailing the development of chemical probes derived from 2,3-Dithiaspiro[4.5]decane for receptor targeting. The general principles of probe development would involve functionalizing the dithiaspiro[4.5]decane core with moieties that can bind to a target of interest and with reporter groups, such as fluorescent tags or radioactive isotopes, to enable detection and imaging.
Rational drug design relies on an understanding of the three-dimensional structure of the biological target to design molecules that will bind to it with high specificity. mdpi.comnih.gov This process often involves computational modeling to predict binding affinities and to guide the synthesis of new compounds. nih.gov In the context of the this compound framework, rational design principles would involve:
Scaffold Hopping and Bioisosteric Replacement: Utilizing the dithiaspiro[4.5]decane core as a bioisostere for other cyclic or spirocyclic structures in known ligands to potentially improve properties such as metabolic stability or receptor selectivity.
Structure-Based Design: If the structure of a target receptor is known, the dithiaspiro[4.5]decane scaffold could be used as a rigid core to position functional groups in optimal orientations for interaction with key residues in the receptor's binding pocket.
Diversity-Oriented Synthesis: Creating a library of diverse this compound derivatives by introducing a variety of substituents at different positions on the spirocyclic framework. This library could then be screened against a panel of biological targets to identify novel modulators or agonists.
Despite these established principles in drug design, their specific application to the this compound scaffold for the creation of novel modulators and agonists has not been documented in the available scientific literature. Further research is needed to explore the potential of this chemical entity in medicinal chemistry.
Future Directions and Emerging Research Avenues
Development of Novel and Green Synthetic Methodologies for 2,3-Dithiaspiro[4.5]decane
Future synthetic research concerning this compound will likely prioritize the development of environmentally benign and efficient methodologies, aligning with the principles of green chemistry. Traditional synthetic methods are often being replaced by more sustainable practices that reduce waste, minimize energy consumption, and utilize safer reagents and solvents. researchgate.net
Key areas for development include:
Microwave-Assisted Synthesis: This technique has emerged as a powerful tool in organic synthesis, often leading to shorter reaction times, higher yields, and cleaner reaction profiles compared to conventional heating methods. mdpi.comsemanticscholar.org The application of microwave irradiation to the synthesis of spiro heterocycles, potentially using water as a solvent, presents a promising green alternative. utrgv.edunih.gov
Catalysis: The use of reusable, non-toxic catalysts is a cornerstone of green chemistry. mdpi.com For dithiaspiro[4.5]decane synthesis, exploring solid-supported acid catalysts, such as perchloric acid adsorbed on silica-gel (HClO4-SiO2), could offer an efficient, inexpensive, and recyclable option for dithioacetal formation under solvent-free conditions. unimore.it Plant-based catalysts are also gaining attention as biodegradable, low-toxicity, and cost-effective alternatives for various organic transformations. researchgate.net
Flow Chemistry: Continuous flow reactors provide enhanced control over reaction parameters, improve safety, and can be integrated with real-time monitoring and automation. mdpi.commagritek.com Developing a flow process for this compound synthesis could enable more efficient and scalable production.
The table below outlines potential green synthetic approaches compared to traditional methods.
| Feature | Traditional Synthetic Methods | Potential Green Methodologies |
| Energy Source | Conventional heating (oil baths, heating mantles) | Microwave irradiation, Ultrasonication nih.gov |
| Solvents | Often requires volatile organic compounds (VOCs) | Water, ionic liquids, deep eutectic solvents, or solvent-free conditions utrgv.edunih.gov |
| Catalysts | Homogeneous strong acids (e.g., H2SO4, HCl) | Reusable solid acids (e.g., clays, zeolites, supported catalysts), Biocatalysts (enzymes) mdpi.comunimore.it |
| Reaction Time | Often hours to days | Minutes to hours utrgv.edu |
| Waste Generation | Can produce significant hazardous waste | Minimized waste, easier catalyst separation and recycling nih.gov |
Exploration of Unconventional Reactivity Patterns within Dithiaspiro Systems
The rigid, three-dimensional structure of the dithiaspiro[4.5]decane framework offers opportunities to explore unique chemical reactivity. The disulfide bond within the 1,2-dithiolane (B1197483) ring is a key functional group whose behavior may be modulated by the spirocyclic fusion.
Future research could focus on:
Cycloaddition Reactions: Cycloadditions are powerful one-step methods for constructing five- or six-membered rings. rsc.org Investigating the participation of the dithiaspiro[4.5]decane scaffold, or its precursors, in reactions like [3+2] cycloadditions could lead to novel, complex spiroheterocyclic systems. researchgate.netnih.gov For example, the reaction of nitrilimines with carbon disulfide has been used to generate spiro[4.4]thiadiazole derivatives, suggesting a potential strategy for building upon the dithiaspiro core. rsc.org
S-S Bond Cleavage and Manipulation: The disulfide bond is susceptible to cleavage by various reagents. Exploring the reactivity of the strained five-membered dithiolane ring in this compound towards nucleophiles or under electrochemical conditions could reveal unique pathways. semanticscholar.org This reactivity could be harnessed for applications in dynamic covalent chemistry or as a trigger for releasing tethered molecules.
Umpolung Reactivity: 1,3-Dithianes are well-known for their "umpolung" or dipole inversion reactivity, where the normally electrophilic carbonyl carbon is converted into a nucleophile. researchgate.netorganic-chemistry.org Investigating analogous reactivity in dithiaspiro systems could provide new strategies for carbon-carbon bond formation at the spiro center.
Application of Advanced Spectroscopic and Imaging Techniques for Real-time Mechanistic Studies
Understanding the mechanisms of formation and reaction of this compound is crucial for optimizing synthetic processes and discovering new applications. Advanced spectroscopic techniques that allow for real-time monitoring are invaluable for these studies.
Real-Time NMR Spectroscopy: High-field and benchtop NMR spectrometers equipped with flow cells enable the continuous monitoring of reaction progress. magritek.combruker.com These "on-the-fly" experiments provide crucial kinetic data, help identify transient intermediates, and ultimately elucidate reaction mechanisms under actual process conditions. mpg.de Techniques like stopped-flow NMR are particularly effective for studying off-equilibrium chemical reactions. rsc.orgnih.gov
Operando Spectroscopy: This methodology involves the simultaneous characterization of a catalyst or reacting system while measuring its activity. wikipedia.orghidenanalytical.com By combining techniques such as UV/vis, Raman, and X-ray absorption spectroscopy in a single reaction cell, researchers can establish direct structure-reactivity relationships. acs.orguu.nl For instance, operando UV/vis spectroscopy has been used to monitor the formation and disappearance of sulfur and polysulfide species in batteries, a technique that could be adapted to study reactions involving the disulfide bond in dithiaspiro[4.5]decane. acs.org In situ X-ray absorption spectroscopy could provide insights into the electronic structure and bonding of the sulfur atoms during a chemical transformation. nih.gov
The table below summarizes advanced spectroscopic techniques and the information they can provide for studying dithiaspiro systems.
| Technique | Type of Information | Potential Application for this compound |
| Real-Time High-Field NMR | Reaction kinetics, structural identification of intermediates, quantitative analysis of reactants and products. bruker.commpg.de | Monitoring the cyclization reaction to form the dithiaspiro ring system, identifying short-lived intermediates. |
| Stopped-Flow Benchtop NMR | Quantitative monitoring of fast reactions, especially those involving toxic or gaseous reagents. rsc.org | Studying the kinetics of rapid S-S bond cleavage reactions. |
| Operando UV/vis Spectroscopy | Real-time concentration changes of chromophoric species. acs.org | Tracking the formation of colored intermediates or products during redox reactions of the disulfide bond. |
| Operando Raman Spectroscopy | Vibrational information, bond formation/breaking, catalyst structure under reaction conditions. hidenanalytical.com | Observing the S-S stretching frequency in real-time to monitor its cleavage or formation. |
| In Situ X-ray Absorption Spectroscopy (XAS) | Local and electronic structure of specific elements (e.g., sulfur). nih.gov | Probing the oxidation state and coordination environment of sulfur atoms during catalytic transformations. |
Integration with Artificial Intelligence and Machine Learning in Dithiaspiro[4.5]decane Chemical Design
Artificial intelligence (AI) and machine learning (ML) are transforming chemical research by accelerating the discovery and optimization of molecules and reactions. These computational tools can be applied to the study of this compound to guide future research efforts.
Potential applications include:
Predictive Modeling: ML models, such as Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) models, can be trained on existing data to predict the biological activity, physicochemical properties, or toxicity of novel dithiaspiro[4.5]decane derivatives. This allows for the virtual screening of large chemical libraries to identify promising candidates before committing to laboratory synthesis.
Synthetic Route Optimization: AI can analyze vast datasets of chemical reactions to propose novel and efficient synthetic pathways. This can aid in designing greener and more cost-effective methods for producing this compound and its analogues.
De Novo Molecular Design: Generative AI models can design entirely new molecules based on desired properties. By defining specific parameters (e.g., target protein binding affinity, desired solubility), these models could generate novel dithiaspiro[4.5]decane-based structures with optimized characteristics for specific applications in medicine or materials science.
Expanded Applications in Advanced Materials Science and Polymer Engineering
The unique combination of a rigid spirocyclic core and a reactive disulfide bond makes this compound an intriguing building block for advanced materials. While specific applications are still emerging, its structural features suggest significant potential.
Future research could explore:
Self-Healing Polymers: The disulfide bond is a dynamic covalent bond that can be reversibly cleaved and reformed under specific stimuli (e.g., light, heat, or reducing agents). Incorporating the this compound unit into a polymer backbone could impart self-healing properties. If the material is fractured, a stimulus could promote disulfide exchange across the broken interface, restoring the material's integrity.
High-Performance Polymers: The rigid and bulky nature of the spiro[4.5]decane unit can restrict polymer chain mobility. This could be exploited to create polymers with high glass transition temperatures (Tg), enhanced thermal stability, and improved mechanical properties.
Redox-Responsive Materials: The redox-active disulfide bond can be used to create smart materials that respond to changes in their chemical environment. For example, a polymer containing dithiaspiro[4.5]decane units could be designed to swell, degrade, or release an encapsulated cargo in the presence of a specific reducing agent, making it useful for drug delivery or sensor applications.
Elucidation of Broader Biological System Interactions and Scaffold Versatility
Spirocyclic scaffolds are of great interest in medicinal chemistry due to their well-defined three-dimensional structures, which can facilitate precise interactions with biological targets. The dithiaspiro[4.5]decane core and its nitrogen-containing analogues (e.g., azaspiro[4.5]decanes) are considered "privileged structures"—scaffolds that can bind to multiple, distinct biological targets. mdpi.commdpi.com
Future work in this area will likely involve:
Expanding Target Space: Derivatives of related spiro[4.5]decane systems have shown activity as δ opioid receptor agonists for pain management and as 5-HT1A receptor agonists for treating anxiety and depression. unimore.itnih.gov Broader screening of this compound derivatives against a wide range of biological targets (e.g., kinases, proteases, GPCRs) could uncover entirely new therapeutic applications.
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing libraries of this compound analogues with systematic structural modifications will be crucial for developing potent and selective drug candidates. These studies help to identify the key structural features responsible for biological activity.
Bio-inspired and Natural Product Synthesis: The spirocyclic motif is found in numerous natural products with potent biological activities. Developing synthetic routes to natural products containing the dithiaspiro[4.5]decane core or using it as a mimic of other spirocyclic systems could lead to new therapeutic agents. Derivatives of 1-thia-4-azaspiro[4.5]decane have already been investigated for their anticancer activity. nih.gov
The versatility of the spiro[4.5]decane scaffold is highlighted by the diverse biological activities reported for its derivatives, as shown in the table below.
| Scaffold Type | Biological Target/Activity | Therapeutic Potential |
| 1,3,8-Triazaspiro[4.5]decane | δ Opioid Receptor (DOR) Agonist | Neuropathic pain, migraine nih.govnih.gov |
| 1,4-Dithia-7-azaspiro[4.5]decane | Antimycobacterial, Analgesic | Tuberculosis, Pain relief |
| 1-Thia-4-azaspiro[4.5]decane | Anticancer | Oncology nih.gov |
| 1,3-Diazaspiro[4.5]decane | Anticonvulsant, Antiarrhythmic | Epilepsy, Arrhythmia mdpi.com |
| 1,4-Dithiaspiro[4.5]decane | 5-HT1A Receptor Agonist | Anxiety, Depression, Neuroprotection unimore.it |
This broad range of activities underscores the potential of the spiro[4.5]decane framework, including this compound, as a versatile template for the discovery of new medicines.
Q & A
Q. What are the key synthetic pathways for 2,3-dithiaspiro[4.5]decane, and how can reaction yields be optimized?
Methodological Answer: The synthesis of this compound derivatives often involves cyclization reactions using thiourea intermediates or sulfur-containing precursors under controlled conditions. For example, spirocyclic frameworks can be constructed via Suzuki-Miyaura coupling or ring-closing metathesis. Optimization requires adjusting reaction temperature, solvent polarity (e.g., DMF or THF), and catalyst loading (e.g., palladium or Grubbs catalyst). Yield improvements are achieved by monitoring reaction progress via TLC or HPLC and isolating intermediates via column chromatography .
Q. Which spectroscopic techniques are critical for structural elucidation of this compound derivatives?
Methodological Answer: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-COSY) is essential for confirming spirocyclic connectivity and sulfur atom positions. Infrared (IR) spectroscopy identifies characteristic S–S and C–S stretching vibrations (500–700 cm⁻¹). High-resolution mass spectrometry (HRMS) validates molecular formulas. X-ray crystallography provides definitive proof of stereochemistry and ring conformations .
Q. How can researchers ensure purity and stability of this compound during storage?
Methodological Answer: Store compounds in airtight, light-resistant containers under inert gas (e.g., argon) at –20°C. Purity is verified via HPLC with UV detection (λ = 254 nm). Stability is assessed using accelerated degradation studies (e.g., exposure to heat, humidity) monitored by NMR and mass spectrometry .
Advanced Research Questions
Q. What pharmacological mechanisms underlie the selective 5-HT1A receptor agonism of 1,4-dithiaspiro[4.5]decane derivatives?
Methodological Answer: Molecular docking and molecular dynamics simulations are used to study interactions between spirocyclic ligands and the 5-HT1A receptor’s hydrophobic binding pocket. In vitro assays (e.g., cAMP inhibition in HEK-293 cells) and competitive binding studies with selective antagonists (e.g., WAY-100635) validate receptor affinity. Structure-activity relationship (SAR) analysis identifies critical substituents on the spiro ring .
Q. How can contradictory data in SAR studies of this compound analogs be resolved?
Methodological Answer: Contradictions often arise from variations in assay conditions (e.g., cell line specificity, ligand concentration). Reproduce experiments under standardized protocols (e.g., consistent buffer pH, temperature). Use computational tools (e.g., CoMFA, CoMSIA) to model electronic and steric effects. Cross-validate findings with orthogonal assays (e.g., radioligand binding vs. functional GTPγS assays) .
Q. What strategies mitigate toxicity risks in spirocyclic dithia compounds during preclinical development?
Methodological Answer: Perform Ames tests for mutagenicity and hERG channel inhibition assays to assess cardiotoxicity. Use in silico toxicity prediction tools (e.g., Derek Nexus) to flag problematic substituents. In vivo studies in rodent models monitor hepatic and renal biomarkers (e.g., ALT, creatinine). Replace toxic moieties (e.g., nitro groups) with bioisosteres .
Q. How does the spirocyclic ring strain influence the reactivity of this compound in click chemistry?
Methodological Answer: Ring strain is quantified using density functional theory (DFT) calculations (e.g., Gibbs free energy of activation). Reactivity in copper-catalyzed azide-alkyne cycloaddition (CuAAC) is tested by varying reaction time and temperature. Compare reaction rates with non-spirocyclic analogs via kinetic studies .
Methodological and Data Analysis Questions
Q. What computational approaches predict the metabolic pathways of this compound derivatives?
Methodological Answer: Use software like MetaSite or Schrödinger’s ADMET Predictor to identify potential cytochrome P450 (CYP) oxidation sites. Validate predictions with in vitro microsomal stability assays (human liver microsomes + NADPH). LC-MS/MS detects metabolites, while MS/MS fragmentation maps confirm structures .
Q. How can stereochemical outcomes in spirocyclic synthesis be controlled?
Methodological Answer: Employ asymmetric catalysis (e.g., chiral palladium complexes) or chiral auxiliaries. Monitor enantiomeric excess (ee) via chiral HPLC or polarimetry. X-ray crystallography or NOESY NMR confirms absolute configuration .
Q. What statistical methods are suitable for analyzing dose-response data in spirocyclic compound studies?
Methodological Answer: Fit data to a four-parameter logistic model (e.g., GraphPad Prism) to calculate EC₅₀/IC₅₀ values. Use ANOVA with post-hoc Tukey tests for multi-group comparisons. Bootstrap resampling estimates confidence intervals for non-normally distributed data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
